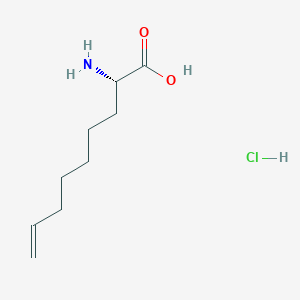

(2S)-2-Aminonon-8-enoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned seems to be an amino acid derivative. Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. They are characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2). The “2S” in the name indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement .

Molecular Structure Analysis

The molecular structure of an amino acid derivative would typically include a central carbon atom attached to a carboxyl group, an amino group, a hydrogen atom, and a distinctive side chain. The “2S” in the name suggests that the molecule has a specific three-dimensional orientation .Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid derivative like “(2S)-2-Aminonon-8-enoic acid hydrochloride” would depend on its specific structure. Factors that could influence these properties include the nature of the side chain, the presence of functional groups, and the stereochemistry of the molecule .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids

A study demonstrated the stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This synthesis involved a conceptually simple transformation that included conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, culminating in the creation of these amino acids as configurationally pure hydrochloride salts (Pigza, Quach, & Molinski, 2009).

Production of Hydroxyproline Derivatives

Research showed the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using enzymes, followed by epoxidation and intramolecular attack of the amino group on the side-chain epoxide. This process produced compounds with five-membered rings, notably 4-hydroxyproline derivatives. It was observed that the cis-conformation was crucial for the intramolecular ester exchange reaction, leading to distinct products and aiding in the separation of diastereomers (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Crystal Structure Analysis

The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was investigated, revealing stabilization through various hydrogen bonds. The dimer molecule is linked through a bifurcated (acceptor) hydrogen bond, showcasing the detailed structural characteristics of this compound (Kumar, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. Some general safety measures for handling chemical compounds include avoiding dust formation, not breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-aminonon-8-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKXKHQRAFCRGI-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-aminonon-8-enoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)